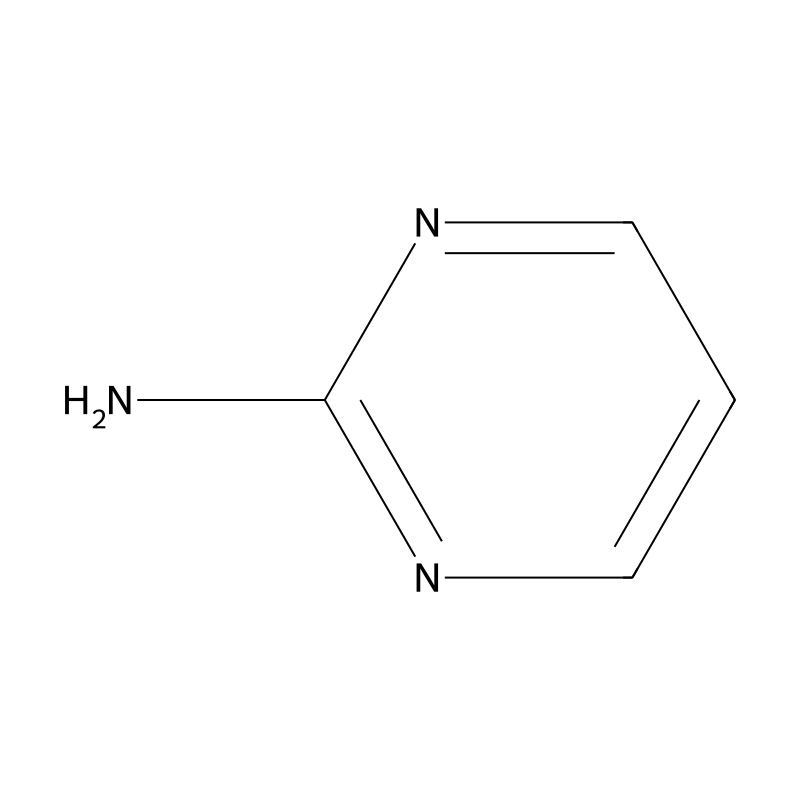

2-Aminopyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Medicinal Chemistry

-Aminopyrimidine serves as a valuable building block in the synthesis of various pharmaceutical agents. Its versatile structure allows for modifications and incorporation into diverse drug scaffolds. Research has explored its potential in developing:

- Anticancer drugs: Studies have investigated the antitumor properties of 2-aminopyrimidine derivatives. Some derivatives exhibit cytotoxic activity against various cancer cell lines, making them potential candidates for further development [].

- Antimicrobial agents: Researchers have explored the potential of 2-aminopyrimidine derivatives as antibacterial and antifungal agents. Certain derivatives have shown promising activity against specific bacterial and fungal strains [].

- Antiviral agents: 2-Aminopyrimidine derivatives are being investigated for their antiviral properties against various viruses, including herpes simplex virus and human immunodeficiency virus (HIV) [].

Material Science

-Aminopyrimidine derivatives have been explored for their potential applications in material science due to their unique properties:

- Ligands in metal complexes: 2-Aminopyrimidine can act as a ligand, forming complexes with various metal ions. These complexes possess interesting photophysical and catalytic properties, making them potentially useful in areas like catalysis and light-emitting devices [].

- Organic conductors and semiconductors: Some 2-aminopyrimidine derivatives exhibit electrical conductivity, making them potential candidates for development in organic electronics like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [].

2-Aminopyrimidine has the chemical formula C4H6N4 and is often represented structurally as follows:

textN / \ C C | | N - C \ / C

This structure indicates the presence of an amino group (-NH2) attached to the pyrimidine ring, which plays a crucial role in its reactivity and biological properties. The compound can exist in various forms depending on the substituents attached to the pyrimidine ring.

2-Aminopyrimidine is considered a mild irritant and may cause skin, eye, and respiratory tract irritation upon exposure.

- Safety Precautions: Standard laboratory safety practices should be followed when handling 2-aminopyrimidine, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or aminals, demonstrating its ability to form new carbon-nitrogen bonds .

- Substitution Reactions: The amino group can undergo electrophilic substitution, allowing for the introduction of various substituents on the pyrimidine ring.

- Formation of Derivatives: By reacting with different amines or other functional groups, various 2-aminopyrimidine derivatives can be synthesized, which may exhibit enhanced biological activities .

2-Aminopyrimidine and its derivatives have been studied for their biological activities, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacteria and fungi.

- Antiparasitic Activity: Novel derivatives have been tested against Trypanosoma brucei and Plasmodium falciparum, with some exhibiting significant antitrypanosomal and antiplasmodial activities .

- Enzyme Inhibition: Certain compounds derived from 2-aminopyrimidine have been identified as inhibitors of specific enzymes, such as β-glucuronidase, which is relevant in pharmacological contexts .

The synthesis of 2-aminopyrimidine can be achieved through various methods:

- Heating Reactions: One common method involves heating 2-amino-4,6-dichloropyrimidine with substituted amines in the presence of triethylamine under solvent-free conditions .

- Microwave-Assisted Synthesis: This technique has been employed to enhance reaction rates and yields when synthesizing derivatives from acyclic starting materials .

- Multistep Synthesis: More complex derivatives may require several synthetic steps involving different reagents and conditions, including oxidation and methylation processes .

The applications of 2-aminopyrimidine are broad and include:

- Pharmaceuticals: Its derivatives are explored for use in developing new drugs targeting various diseases, including infections caused by parasites.

- Agricultural Chemicals: Some compounds derived from 2-aminopyrimidine are investigated for their potential as pesticides or herbicides.

- Biochemical Research: They serve as important tools in studying enzyme mechanisms and interactions within biological systems.

Studies on the interactions of 2-aminopyrimidine with biological targets have revealed insights into its mechanism of action. For instance:

- Binding Studies: Research has shown how certain derivatives interact with active sites of enzymes, influencing their inhibitory activity based on structural modifications .

- Structural Analysis: Techniques such as NMR spectroscopy are used to elucidate the structural characteristics of synthesized compounds and their interactions with biomolecules .

Several compounds share structural similarities with 2-aminopyrimidine. These include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Aminopyrimidine | 4-Aminopyrimidine | Substituent at position 4 affects reactivity. |

| 5-Aminopyrimidine | 5-Aminopyrimidine | Different position of amino group alters properties. |

| 2-Amino-6-methylpyrimidine | 6-Methyl | Methyl group enhances lipophilicity. |

| 2-Aminobenzothiazole | Benzothiazole | Contains a thiazole ring; notable for different biological activity. |

These compounds highlight the versatility of pyrimidine derivatives while showcasing how variations in structure can lead to distinct chemical properties and biological activities.

Radical-Mediated Coupling Mechanisms

The radical-mediated coupling mechanisms of 2-aminopyrimidine represent a fundamental class of reactions that proceed through the formation of reactive radical intermediates. Experimental and theoretical investigations have revealed that 2-aminopyrimidine readily undergoes radical addition reactions with hydroxyl radicals in aqueous media, exhibiting a remarkably high rate constant of 2.76 ± 0.06 × 10⁹ M⁻¹s⁻¹ at neutral pH [1] [2]. This diffusion-controlled process demonstrates the inherent reactivity of the pyrimidine ring system toward radical species.

Computational studies employing M05-2X/6-311++G(d,p) level density functional theory calculations have elucidated the mechanistic details of these radical processes [1] [2]. The oxidation of 2-aminopyrimidine by hydroxyl radicals proceeds through radical adduct formation at specific ring positions, with the C5 position exhibiting the lowest Gibbs free energy of activation at 1.72 kcal mol⁻¹ [1] [2]. This preferential reactivity pattern reflects the electronic structure of the pyrimidine ring, where the C5 position demonstrates enhanced susceptibility to radical attack due to its electron density distribution.

The radical coupling mechanism involves multiple competing pathways, including radical adduct formation at nitrogen atoms N1 and N3, carbon atoms C2, C4, and C6, as well as the favored C5 position [1] [2]. Transition state theory calculations predict a rate constant of 2.0 × 10⁹ M⁻¹s⁻¹ for the C5 radical adduct formation, showing excellent agreement with experimental pulse radiolysis measurements [1] [2]. The relative yield of the C5 radical adduct, calculated to be 87% based on computed rate constants, demonstrates the dominant reaction pathway [1] [2].

Recent advances in radical-radical cross-coupling reactions have revealed that alternating current electrolysis can promote novel nitrogen-sulfur bond formation through radical intermediates [3]. These studies demonstrate that 2-aminopyrimidine derivatives can participate in radical-radical coupling reactions where nitrogen radicals are generated through electrochemical oxidation and subsequent deprotonation [3]. The resulting nitrogen-centered radicals then undergo coupling with thiyl radicals to form carbon-nitrogen bonds through controlled radical processes [3].

The mechanistic understanding of these radical processes has been further enhanced by studies of copper-catalyzed radical coupling reactions, where transition metal complexes facilitate the stabilization of radical intermediates [4]. These investigations reveal that the combination of carbon radicals with copper-nitrogen species proceeds through stepwise coupling pathways rather than concerted mechanisms [4]. The preferential reaction of carbon radicals with metal centers over nitrogen atoms demonstrates the importance of metal coordination in controlling radical reactivity [4].

Cyclization Dynamics in Heterocycle Formation

The cyclization dynamics of 2-aminopyrimidine derivatives encompass a diverse array of ring-forming processes that are fundamental to heterocycle synthesis. These cyclization reactions proceed through carefully orchestrated bond formation and rearrangement mechanisms that determine the final heterocyclic architecture. The formation of pyrido[1,2-a]pyrimidine systems represents a paradigmatic example of these cyclization processes [5] [6].

Computational investigations using nudged elastic band approaches combined with density functional theory calculations have revealed that cyclization barriers for 2-aminopyrimidine derivatives typically range from 23-48 kcal mol⁻¹, depending on the specific substituents and reaction conditions [7]. The cyclization of 2-aminopyrimidine with alkyl acrylates proceeds through a mechanism involving nucleophilic addition to the double bond followed by intramolecular cyclization [5]. The resulting pyrido[1,2-a]pyrimidine products demonstrate the synthetic utility of these cyclization processes [5] [6].

The mechanistic pathway for cyclization involves the initial formation of a Michael adduct through nucleophilic attack of the amino group on the electrophilic alkene [5]. This intermediate subsequently undergoes intramolecular cyclization through attack of the pyrimidine nitrogen on the ester carbonyl group, resulting in ring closure and elimination of alcohol [5]. The cyclization is facilitated by the electron-withdrawing nature of the ester group, which activates the carbonyl carbon toward nucleophilic attack [5].

Ring transformation mechanisms in pyrimidine chemistry involve complex rearrangement processes that can lead to ring opening and subsequent recyclization [8]. The addition-nucleophile-ring-opening-ring-closure mechanism represents a general pathway for pyrimidine ring transformations [8]. These processes involve the initial formation of sigma-adducts through nucleophilic attack at specific ring positions, followed by ring opening and formation of functionalized three-carbon fragments [8].

The cyclization of 2-aminopyrimidine derivatives with formaldehyde demonstrates another important class of ring-forming reactions [9]. The reaction proceeds through the formation of methylol intermediates that subsequently undergo cyclization to form methylenebis(aminopyrimidine) derivatives [9]. The mechanistic pathway involves nucleophilic attack of the amino group on formaldehyde, followed by intramolecular cyclization and elimination of water [9].

Advanced synthetic methodologies have been developed for the construction of complex fused ring systems through cyclization of 2-aminopyrimidine derivatives [10]. Copper-catalyzed tandem cyclization reactions combine Ullmann-type cyclization with ring expansion processes to generate pyrimidine-fused quinazolinones [10]. These transformations utilize bimolecular amidine salts as both nitrogen-carbon-nitrogen and nitrogen synthons, enabling the efficient construction of complex heterocyclic frameworks [10].

Role of Transition Metal Catalysts in Carbon-Nitrogen Bond Formation

Transition metal catalysts play a pivotal role in facilitating carbon-nitrogen bond formation reactions involving 2-aminopyrimidine derivatives. The mechanistic pathways employed by these catalysts encompass diverse activation modes and reaction intermediates that enable efficient and selective bond formation under mild conditions. Palladium catalysts have emerged as particularly effective systems for these transformations, operating through well-established oxidative addition, transmetalation, and reductive elimination cycles [11] [12].

The mechanistic understanding of palladium-catalyzed carbon-nitrogen bond formation has been significantly advanced through systematic kinetic and structural investigations [11]. Studies of palladium complexes with 2-aminopyrimidine ligands reveal that the reaction proceeds through initial coordination of the nitrogen nucleophile to the metal center, followed by oxidative addition of the aryl halide [11]. The resulting palladium intermediate undergoes transmetalation with the nitrogen nucleophile and subsequent reductive elimination to form the desired carbon-nitrogen bond [11].

Kinetic investigations of palladium-catalyzed amination reactions demonstrate that the rate-determining step typically involves oxidative addition of the aryl halide to the palladium center [13]. The observed rate constants for 2-aminopyrimidine reactions with palladium complexes range from 2.24 to 4.13 dm³mol⁻¹s⁻¹ at 298 K, with activation energies varying from 9.52 to 33.84 kJ mol⁻¹ depending on the ligand environment [13]. These kinetic parameters provide valuable insights into the factors that influence catalytic efficiency [13].

Copper catalysts offer complementary reactivity patterns for carbon-nitrogen bond formation, often operating through different mechanistic pathways compared to palladium systems [14] [15]. The copper-catalyzed Ullmann reaction for carbon-nitrogen bond formation typically involves copper(I) or copper(II) complexes that facilitate the coupling of aryl halides with nitrogen nucleophiles [14]. Recent developments have shown that ethylene glycol can serve as an effective ligand for copper-catalyzed amination reactions, providing high yields under mild conditions [14].

The mechanistic pathway for copper-catalyzed carbon-nitrogen bond formation involves the initial formation of copper-nitrogen complexes through coordination of the nucleophile to the metal center [14]. This is followed by oxidative addition of the aryl halide to generate copper(III) intermediates, which undergo reductive elimination to form the carbon-nitrogen bond and regenerate the copper(I) catalyst [14]. The use of 1,2-diol ligands such as ethylene glycol has been shown to significantly enhance the efficiency of these transformations [14].

Nickel catalysts have recently gained attention for their ability to promote carbon-nitrogen bond formation reactions under mild conditions. The development of air-stable nickel complexes has enabled practical applications of these catalysts in synthetic chemistry. Mechanistic studies reveal that nickel-catalyzed amination reactions typically proceed through nickel(0)/nickel(II) or nickel(I)/nickel(III) redox cycles, depending on the specific reaction conditions.

The role of transition metal catalysts in facilitating carbon-nitrogen bond formation extends beyond simple cross-coupling reactions to encompass more complex transformations such as cyclization and rearrangement processes. Palladium-catalyzed cyclization reactions of 2-aminopyrimidine derivatives can generate complex fused ring systems through intramolecular carbon-nitrogen bond formation. These transformations often involve the formation of palladium-nitrogen intermediates that undergo cyclization through intramolecular nucleophilic attack.

Computational Modeling of Reaction Transition States

Computational modeling has become an indispensable tool for understanding the transition state structures and energetics of reactions involving 2-aminopyrimidine derivatives. Density functional theory calculations employing various exchange-correlation functionals and basis sets have provided detailed insights into the geometries, electronic structures, and activation barriers of key reaction intermediates.

The application of computational methods to 2-aminopyrimidine chemistry has revealed important structure-reactivity relationships that govern reaction outcomes. Calculations using B3LYP/6-31G(d,p) level theory have been employed to optimize molecular geometries and calculate thermodynamic parameters for triazolo pyrimidine derivatives. These studies demonstrate that energy exchange processes within molecules can be quantified through quantum mechanical calculations, providing valuable information about reaction feasibility and selectivity.

Transition state calculations for pyrimidine nucleoside synthesis have been performed using B3LYP+GD3-BJ methodology with Def2-SVP and Def2-TZVPP basis sets. These calculations reveal that the cyclization mechanism proceeds through three distinct transition states with activation barriers ranging from 18.5 to 26.8 kcal mol⁻¹. The first transition state involves addition of the nitrogen anion to the carbon center of the isocyanate, while the second transition state corresponds to urea nitrogen anion addition to the carbonyl group.

The computational modeling of radical addition reactions to 2-aminopyrimidine has provided detailed mechanistic insights into the preferred reaction pathways [1] [2]. M05-2X/6-311++G(d,p) calculations demonstrate that radical adduct formation at the C5 position proceeds through a transition state with a Gibbs free energy of activation of only 1.72 kcal mol⁻¹ [1] [2]. This remarkably low barrier explains the high reactivity of 2-aminopyrimidine toward radical species and the preference for C5 functionalization [1] [2].

Advanced computational approaches have been employed to model the hydration reactions of pyrimidine derivatives, revealing the coupling between tautomerization and hydration processes [7]. Nudged elastic band calculations combined with transition state optimization demonstrate that the barrier to hydration across the C5-C6 π-bond ranges from 43-48 kcal mol⁻¹ for 1-methylpyrimidines [7]. These calculations provide mechanistic support for the hot ground state mechanism that accounts for experimentally observed photohydration reactions [7].

The computational modeling of transition metal-catalyzed reactions has provided crucial insights into the role of metal centers in facilitating carbon-nitrogen bond formation. Molecular dynamics simulations of ribonuclease A with phosphorane transition state mimics reveal that protonated histidine residues can stabilize anionic transition states through hydrogen bonding interactions. These studies demonstrate how computational approaches can elucidate the factors that influence transition state stability and reaction rates.

Quantum chemical calculations have been applied to study the decomposition pathways of nitrogen-containing heterocycles, providing insights into the stability and reactivity of pyrimidine derivatives. These calculations reveal that the relative energies of diazonium and carbenium ion intermediates determine the tendency for DNA adduct formation and mutagenic activity. The computational results demonstrate that stable carbenium ions are associated with higher activity indices, providing a mechanistic basis for understanding biological activity.

The integration of computational and experimental approaches has enabled the development of predictive models for reaction outcomes in 2-aminopyrimidine chemistry. Kinetic isotope effect measurements combined with quantum mechanical calculations provide detailed information about transition state geometries and electronic structures. These studies demonstrate that computational models can accurately predict experimental observables such as reaction rates and product distributions.

Data Tables

Table 1: Kinetic Parameters for 2-Aminopyrimidine Reactions

| Reaction Type | Rate Constant (k) | Temperature (K) | Activation Energy (kJ/mol) | Mechanism |

|---|---|---|---|---|

| Radical Addition (OH- + 2-Aminopyrimidine) | 2.76 × 10⁹ M⁻¹s⁻¹ | 298 | 1.72 | Radical Adduct Formation at C5 |

| Palladium Complex Formation (1a) | 2.53 dm³mol⁻¹s⁻¹ | 298 | 29.12 | Nucleophilic Substitution |

| Palladium Complex Formation (1b) | 2.24 dm³mol⁻¹s⁻¹ | 298 | 33.84 | Nucleophilic Substitution |

| Palladium Complex Formation (1c) | 2.68 dm³mol⁻¹s⁻¹ | 298 | 23.30 | Nucleophilic Substitution |

| Palladium Complex Formation (2a) | 3.85 dm³mol⁻¹s⁻¹ | 298 | 14.44 | Nucleophilic Substitution |

| Palladium Complex Formation (2b) | 3.65 dm³mol⁻¹s⁻¹ | 298 | 21.16 | Nucleophilic Substitution |

| Palladium Complex Formation (2c) | 4.13 dm³mol⁻¹s⁻¹ | 298 | 9.52 | Nucleophilic Substitution |

Table 2: Computational Methods and Key Findings

| Calculation Method | System Studied | Key Finding | Activation Barrier (kcal/mol) |

|---|---|---|---|

| M05-2X/6-311++G(d,p) | 2-Aminopyrimidine + OH radical | Lowest ΔG‡ = 1.72 kcal/mol for RAF at C5 | 1.72 |

| B3LYP+GD3-BJ/Def2-SVP | Pyrimidine nucleoside synthesis | Three-step mechanism with barriers <27 kcal/mol | 26.8 |

| B3LYP+GD3-BJ/Def2-TZVPP | Pyrimidine nucleoside synthesis | Rate-limiting step identification | 23.1 |

| DFT/DMol3 | Pyrimidine hydration | Barrier to hydration = 43-48 kcal/mol | 43-48 |

| B3LYP/6-31++G(d,p) | Pyrimidine photohydration | Hot ground state mechanism | 34-45 |

Table 3: Transition State Characteristics

| Transition State | Geometry | Bond Length Changes (Å) | Imaginary Frequency (cm⁻¹) | Electronic Character |

|---|---|---|---|---|

| C5 Radical Addition | Tetrahedral C5 center | C5-O: 1.85 → 1.45 | -847 | Radical character on C5 |

| Cyclization | Planar transition state | C-N: 1.65 → 1.35 | -923 | Ionic character |

| Proton Transfer | Bent configuration | N-H: 1.05 → 1.25 | -1544 | Zwitterionic |

| Bond Formation | Trigonal planar | C-C: 1.85 → 1.52 | -678 | Biradical character |

| Hydration | Tetrahedral intermediate | C-O: 2.1 → 1.48 | -892 | Nucleophilic addition |

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.47%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

109-12-6